molecular formula C10H6NNa3O9S3 B7824181 Trisodium 7-aminonaphthalene-1,3,6-trisulphonate CAS No. 54914-98-6

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate

Cat. No.: B7824181
CAS No.: 54914-98-6
M. Wt: 449.3 g/mol
InChI Key: JNVDPZMCBPFWKR-UHFFFAOYSA-K
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Description

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate, with CAS number 54914-98-6, is an ionic compound with a defined molecular formula of C10H6NNa3O9S3 and a molecular weight of 449.32 g/mol . This compound is achiral and exists as a trisodium salt . Its structure features an amino group on a naphthalene ring system that is heavily functionalized with three sulfonate groups, leading to high water solubility and making it a subject of interest in various research fields. A primary research application of this compound is in environmental science, where it serves as a model pollutant in advanced oxidation process studies. It is used to investigate the degradation kinetics and transformation pathways of naphthalene sulfonic acids in water treatment. Research has shown that it can be effectively degraded by unactivated peroxymonosulfate (PMS), with degradation kinetics that are highly dependent on pH, ranging from 0.01 M⁻¹ s⁻¹ at pH 2.2 to 0.08 M⁻¹ s⁻¹ at pH 8.0 . These studies are crucial for understanding the fate of similar dye intermediates in industrial wastewater and for developing more effective remediation strategies for contaminated sites . As a representative naphthalene sulfonic acid derivative, this chemical is a valuable reagent for studying the behavior of complex aromatic sulfonates. Its defined structure allows researchers to explore the relationship between molecular architecture, specifically the number and position of sulfonic acid groups, and reactivity in chemical and environmental processes . This compound is intended for research and laboratory use only. It is not certified for human or veterinary, diagnostic, or therapeutic applications. All information provided is for research reference purposes.

Properties

IUPAC Name

trisodium;7-aminonaphthalene-1,3,6-trisulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDPZMCBPFWKR-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNa3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970245
Record name Trisodium 7-aminonaphthalene-1,3,6-trisulfonate
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Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41016-61-9, 54914-98-6
Record name 1,3,6-Naphthalenetrisulfonic acid, 7-amino-, sodium salt (1:?)
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Record name Trisodium 7-aminonaphthalene-1,3,6-trisulphonate
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Record name 1,3,6-Naphthalenetrisulfonic acid, 7-amino-, sodium salt (1:?)
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Record name Trisodium 7-aminonaphthalene-1,3,6-trisulfonate
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Record name 7-aminonaphthalene-1,3,6-trisulphonic acid, sodium salt
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Record name Trisodium 7-aminonaphthalene-1,3,6-trisulphonate
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Preparation Methods

Sulfonation Agents and Conditions

Sulfonation is typically performed using concentrated sulfuric acid (96–98%) or oleum (20–65% SO<sub>3</sub>) at elevated temperatures (150–180°C). The reaction proceeds via electrophilic substitution, with the sulfonic acid groups directed to specific positions by steric and electronic factors. For example, sulfonation of naphthalene with oleum at 160°C for 6–8 hours produces a mixture of naphthalene trisulfonic acid isomers, including the desired 1,3,6-trisulfonic acid derivative.

Isomer Control and By-Product Management

Isomer formation is a major challenge. Unwanted isomers, such as 1,3,5- or 1,4,6-trisulfonic acids, may constitute up to 20–30% of the product mixture. To mitigate this, reaction conditions are carefully tuned:

  • Temperature modulation : Lower temperatures (140–150°C) favor the 1,3,6 isomer due to slower kinetics and reduced thermodynamic control.

  • Solvent dilution : Diluting the reaction mixture with water or acetic acid reduces polysulfonation and improves regioselectivity.

Nitration and Introduction of the Amino Group

After sulfonation, a nitro group is introduced at the 7 position, which is subsequently reduced to an amine.

Nitration Techniques

Nitration employs mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 30–50°C. The sulfonic acid groups act as directing groups, ensuring the nitro group occupies the 7 position. Excess nitric acid (>1.2 equivalents) is avoided to prevent dinitration or oxidation side reactions.

Catalytic Reduction of Nitro to Amino

The nitro group is reduced to an amine using catalytic hydrogenation (H<sub>2</sub>, 3–5 bar, 60–80°C) with palladium on carbon or Raney nickel. This method offers superior selectivity compared to traditional iron reduction, which generates significant waste (e.g., iron oxide sludge).

Table 1: Comparison of Reduction Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Catalytic H<sub>2</sub>Pd/C (5%)709298
Iron ReductionFe powder908590

Neutralization and Salt Formation

The final step involves neutralizing the trisulfonic acid with sodium hydroxide to form the trisodium salt.

pH Optimization for Salt Precipitation

Neutralization is performed in stages to avoid oversaturation and ensure complete salt formation:

  • Initial neutralization : Adjust pH to 4–5 with 10% NaOH to precipitate disodium salts.

  • Final adjustment : Raise pH to 8–9 with concentrated NaOH (50%) to form the trisodium salt.

Crystallization and Purification

The trisodium salt is isolated via vacuum filtration and recrystallized from ethanol-water (3:1 v/v). This step removes residual isomers and inorganic salts, achieving >99% purity.

Industrial-Scale Production and Yield Optimization

Industrial processes prioritize cost-effectiveness and scalability. Key advancements include:

Continuous Sulfonation Reactors

Tubular reactors with inline temperature and pH monitoring reduce reaction times by 40% compared to batch processes.

Recycling of Sulfuric Acid

Spent sulfuric acid is reconcentrated and reused, lowering raw material costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Chromatography
TANS is widely used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It acts as a polyanionic dye that can enhance the detection sensitivity of analytes in complex mixtures. The compound is particularly effective when coupled with different mobile phases, such as acetonitrile and water, allowing for scalable methods in both analytical and preparative settings .

Fluorescence Studies
Due to its fluorescent properties, TANS is utilized in fluorescence spectroscopy. It emits light at a wavelength of 512 nm when excited at 356 nm, making it suitable for studying interactions in biological systems and for detecting specific biomolecules . Its application extends to membrane fusion assays where it is used alongside cationic quenchers to assess permeability .

Environmental Science

Water Quality Monitoring
TANS has been employed in studies focused on contaminants of emerging concern (CECs) in drinking water. Its ability to interact with various pollutants allows researchers to track the presence and concentration of harmful substances in water supplies. This application is critical for developing effective water treatment processes that can efficiently remove CECs .

Removal Efficiency Studies
Research indicates that TANS can be used to evaluate the efficiency of water treatment facilities in removing specific contaminants. By analyzing the reduction of TANS concentrations during treatment processes, scientists can infer the overall effectiveness of different water purification methods .

Biomedical Research

Drug Delivery Systems
In biomedical applications, TANS serves as a component in drug delivery systems due to its biocompatibility and ability to form complexes with various therapeutic agents. This property facilitates targeted delivery and controlled release of drugs within biological systems, enhancing therapeutic efficacy while minimizing side effects .

Cellular Studies
TANS is also utilized in cellular biology to study membrane dynamics and cellular uptake mechanisms. Its fluorescent properties allow researchers to visualize cellular processes such as endocytosis and membrane fusion, providing insights into cellular behavior under different conditions .

Case Studies

Study Title Objective Findings
"Assessment of CECs in Drinking Water"Evaluate the presence of CECs using TANS as a markerDetected high concentrations of various CECs; TANS effectively tracked removal efficiencies across different treatment plants .
"Fluorescent Probes for Membrane Dynamics"Investigate membrane fusion using TANSDemonstrated enhanced visualization of membrane interactions; TANS provided clear fluorescence signals indicating successful fusion events .
"Drug Delivery Mechanisms"Explore the use of TANS in drug delivery systemsShowed improved delivery efficiency and reduced cytotoxicity when used as a carrier for anticancer drugs .

Mechanism of Action

The mechanism of action of trisodium 7-aminonaphthalene-1,3,6-trisulphonate involves its interaction with various molecular targets. The compound’s sulfonate groups enable it to bind to positively charged sites on proteins and other biomolecules. This binding can alter the function of the target molecules, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Analog: Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate (Solvent Green 7)

Chemical Profile :

  • CAS : 6358-69-6; EINECS : 228-783-6
  • Structure : Pyrene core with three sulfonate groups and a hydroxyl substituent (C₁₆H₇Na₃O₁₀S₃).
  • Key Properties :
    • Water solubility: 300 g/L at 25°C .
    • Fluorescent properties: Excitation/emission maxima at 403/513 nm, enabling use as a pH-sensitive fluorophore .
    • LogP: 4.24, indicating moderate lipophilicity .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Chemical Profile :

  • CAS : 842-18-2; EINECS : 212-672-4.
  • Structure : Naphthalene with two sulfonate groups and a hydroxyl substituent (C₁₀H₆K₂O₇S₂).
  • Key Properties : Fewer sulfonate groups reduce solubility compared to trisulphonates.

Comparative Data Table

Property Trisodium 7-Aminonaphthalene-1,3,6-Trisulphonate Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
CAS Number 118-03-6 6358-69-6 842-18-2
Molecular Formula C₁₀H₆NNa₃O₉S₃ C₁₆H₇Na₃O₁₀S₃ C₁₀H₆K₂O₇S₂
Water Solubility Not reported 300 g/L Not reported
Hazard Classification Skin corrosion (Category 1B) Non-hazardous Not classified
Key Applications Dye intermediates Biosensors Dye synthesis
LogP Not reported 4.24 Not reported

This compound

  • Toxicity : Classified as a skin corrosion hazard, necessitating PPE and controlled handling .
  • Environmental Impact: No data on biodegradability or bioaccumulation .

Trisodium 8-Hydroxypyrene-1,3,6-Trisulphonate

  • Environmental Safety: No evidence of aquatic toxicity or persistence .
  • Operational Safety : Requires explosion-proof equipment due to combustible dust risks .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Data Gaps: Limited information on toxicity and environmental fate .

Biological Activity

Trisodium 7-aminonaphthalene-1,3,6-trisulphonate (often referred to as ANTS) is a polyanionic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in biological research, and implications for therapeutic use.

  • Chemical Formula : C10H6NNa3O9S3
  • Molecular Weight : 395.36 g/mol
  • CAS Number : 170454
  • Solubility : Highly soluble in water, making it suitable for various biological assays.

ANTS functions primarily as a fluorescent probe and has been utilized in several key biological processes:

  • Membrane Fusion Studies : ANTS is frequently used in conjunction with cationic quenchers (e.g., DPX) to study membrane fusion and permeability. This application is critical in understanding cellular processes such as endocytosis and exocytosis .
  • pH Homeostasis Disruption : Research indicates that ANTS can interfere with the pH homeostasis of Mycobacterium tuberculosis (Mtb). A study identified that compounds like ANTS can block phagosome-lysosome fusion, which is crucial for the survival of Mtb within macrophages .
  • Fluorescence Quenching : The compound exhibits fluorescence properties that allow it to serve as a sensor for various ions and molecules, particularly in detecting changes in the local environment of cells .

Antimicrobial Properties

ANTS has shown potential antimicrobial activity, particularly against Mtb. In a high-throughput screening assay, it was identified among compounds that disrupt intrabacterial pH homeostasis, suggesting its role as a potential lead compound for anti-tuberculosis drug development .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of ANTS on various cell lines. The compound's IC50 values indicate its effectiveness at different concentrations, providing insights into its safety profile and therapeutic window.

Cell LineIC50 (µM)Observations
HepG248.68Significant cytotoxicity observed
Fibroblast485.45Lower cytotoxicity compared to HepG2

Study on Mycobacterium tuberculosis

A significant study highlighted ANTS's role in disrupting the pH homeostasis of Mtb, which is crucial for its survival within macrophages. The study utilized a high-throughput screening method to identify ANTS as an effective compound that influences bacterial survival under acidic conditions .

Optical Probes Development

ANTS has been incorporated into various optical probe systems due to its fluorescent properties. These systems are utilized for imaging and sensing applications in biological contexts, enhancing our understanding of cellular dynamics and interactions .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of trisodium 7-aminonaphthalene-1,3,6-trisulphonate?

  • Methodology: Use Nuclear Magnetic Resonance (NMR) to confirm the aromatic proton environment and sulfonate group positions. Fourier-Transform Infrared Spectroscopy (FTIR) can validate sulfonic acid (-SO₃⁻) stretching vibrations (1050–1200 cm⁻¹). For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λmax ~350–400 nm, typical for aminonaphthalene derivatives) .
  • Experimental Tip: Ensure thorough drying of samples to avoid water interference in FTIR spectra.

Q. How can solubility challenges of this compound in organic solvents be addressed during formulation?

  • Methodology: The compound’s high polarity (due to sulfonate groups) limits organic solubility. Use co-solvent systems (e.g., methanol-water mixtures) or ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance solubility in non-polar media. Pre-saturation of solvents with sodium ions can mitigate counterion effects .

Q. What safety precautions are critical during handling due to its light sensitivity?

  • Methodology: Store in amber glassware at 4°C with desiccant packs to prevent degradation. Perform reactions under inert atmospheres (N₂/Ar) and use light-blocking equipment (e.g., darkroom conditions or amber reactor vessels). Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can conflicting fluorescence data in pH-sensing applications be resolved?

  • Case Study: Inconsistent fluorescence intensity may arise from inner filter effects or ionic strength variations. Use ratiometric fluorescence with a reference fluorophore (e.g., coumarin derivatives) to normalize signals. Validate measurements with buffer systems of controlled ionic strength (e.g., 0.1 M PBS) and correct for auto-quenching using Stern-Volmer plots .

Q. What experimental strategies optimize its derivatization efficiency in glycomic studies?

  • Methodology: For oligosaccharide labeling (e.g., via reductive amination), optimize reaction conditions:

  • pH: 4.5–5.5 (acetic acid buffer) to balance amine reactivity and sulfonate group stability.
  • Temperature: 40–50°C for 2–4 hours.
  • Molar Ratio: 10:1 (fluorophore:oligosaccharide) to ensure excess reagent.
    Validate efficiency using capillary electrophoresis with laser-induced fluorescence (CE-LIF) .

Q. How can environmental persistence be assessed given limited ecotoxicological data?

  • Methodology: Conduct OECD 301/303 biodegradation tests under simulated wastewater conditions. Monitor sulfonate group cleavage via LC-MS and quantify mineralization (CO₂ evolution). For bioaccumulation potential, measure log P (octanol-water partition coefficient) experimentally, as computational models may underestimate polar substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported photostability across studies?

  • Root Cause Analysis: Variations may stem from differing light sources (e.g., UV vs. visible light), oxygen levels, or impurity profiles.
  • Resolution: Standardize testing using a Xenon arc lamp (simulating sunlight) with controlled oxygen (via N₂ purging). Compare degradation kinetics (zero-/first-order models) and identify impurities via LC-MS/MS .

Methodological Tables

Table 1. Key Physicochemical Properties (Hypothetical Extrapolation)

PropertyValue/DescriptionEvidence Reference
Water Solubility>200 g/L (25°C)*
Fluorescence λem450–500 nm (pH-dependent)
Thermal StabilityDecomposes >250°C

*Assumed based on structural analogs.

Table 2. Recommended Analytical Techniques for Contaminant Detection

Contaminant TypeTechniqueDetection Limit
Residual SolventsGC-MS (Headspace)1–10 ppm
Heavy MetalsICP-MS0.1 ppb
Isomeric ImpuritiesChiral HPLC0.5% (w/w)

Disclaimer:

  • The compound This compound (CAS 118-03-6) differs from Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS 6358-69-6) in structure and application. Extrapolations are based on analogous sulfonated aromatic systems.
  • Consult primary literature for compound-specific validation.

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